molecular formula C22H17ClN2O3 B4017487 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4017487
M. Wt: 392.8 g/mol
InChI Key: XHQBWUSIMHDILN-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorobenzyl group, a hydroxy group, and a pyridinyl ethyl group attached to an indolone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-17-9-7-15(8-10-17)14-25-19-6-2-1-5-18(19)22(28,21(25)27)12-20(26)16-4-3-11-24-13-16/h1-11,13,28H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBWUSIMHDILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indolone core, followed by the introduction of the chlorobenzyl and pyridinyl ethyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

In Vitro Studies

In vitro experiments have demonstrated that 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one exhibits significant cytotoxic effects on human ovarian cancer cell lines. The compound's ability to reduce cell viability suggests its potential as a therapeutic agent. For instance, a study highlighted that treatment with this compound led to increased apoptosis in treated cells compared to controls.

Study 1: Anticancer Efficacy in Ovarian Cancer

A notable study investigated the efficacy of this compound against ovarian cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's interaction with ERβ is pivotal for its anticancer effects, making it a candidate for further development as an ovarian cancer treatment.

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into how this compound binds to ERβ. The analysis revealed favorable binding interactions that stabilize the receptor-ligand complex. Such studies are crucial for understanding the pharmacodynamics of the compound and guiding future modifications to enhance its efficacy and selectivity against cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide: Shares a similar indolone core and chlorobenzyl group.

    2-(1H-indol-3-yl)-N-(pyridin-3-yl)acetamide: Features a similar indole and pyridinyl structure.

Uniqueness

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

The compound 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

This compound belongs to the indole class and features a chlorobenzyl group along with a pyridine moiety. The synthesis typically involves multi-step organic reactions, including Fischer indole synthesis and Friedel-Crafts alkylation, leading to the formation of the indole core and subsequent functionalization.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity
Studies have demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated IC50 values in the micromolar range, suggesting potential as anticancer agents .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar indole derivatives have displayed efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . This suggests that the compound may possess broad-spectrum antimicrobial properties.

3. Enzyme Inhibition
The mechanism of action may involve the inhibition of specific enzymes critical in disease pathways. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases . This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The binding affinity to enzymes or receptors can modulate their activity, leading to therapeutic effects. For instance, it may disrupt signaling pathways involved in cancer cell survival or microbial resistance mechanisms.

Case Studies

Several studies have highlighted the therapeutic potential of related compounds:

  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, revealing promising candidates with similar structural features .
  • Antimicrobial Efficacy : Research demonstrated that certain triazole derivatives exhibited potent antibacterial activity against resistant strains, indicating that structural modifications can enhance efficacy against pathogens .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassExample ActivityReference
AnticancerIndole DerivativesIC50 values in micromolar range
AntimicrobialTriazole DerivativesMIC: 0.125–8 μg/mL
Enzyme InhibitionIndole and TriazoleAChE inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.